AZA1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

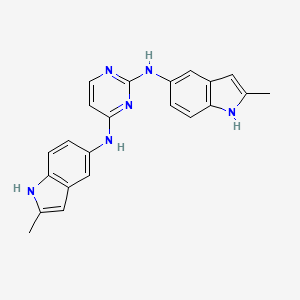

2-N,4-N-bis(2-methyl-1H-indol-5-yl)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6/c1-13-9-15-11-17(3-5-19(15)24-13)26-21-7-8-23-22(28-21)27-18-4-6-20-16(12-18)10-14(2)25-20/h3-12,24-25H,1-2H3,(H2,23,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWHWWKOIJCMKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)NC3=NC(=NC=C3)NC4=CC5=C(C=C4)NC(=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dual Mechanisms of AZA1 and 5-Azacytidine in Prostate Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Prostate cancer remains a significant clinical challenge, with a pressing need for novel therapeutic strategies. This technical guide delves into the mechanisms of action of two distinct compounds, AZA1 and 5-Azacytidine (5-AZA), in prostate cancer cells. While both show promise in preclinical models, they operate through fundamentally different pathways, offering unique opportunities for therapeutic intervention. This compound acts as a potent dual inhibitor of the Rho GTPases Rac1 and Cdc42, impacting cytoskeletal dynamics and cell signaling. In contrast, 5-Azacytidine functions as a DNA methyltransferase (DNMT) inhibitor, inducing epigenetic modifications that lead to the re-expression of tumor suppressor genes. This document provides a comprehensive overview of their respective mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

This compound: A Dual Inhibitor of Rac1 and Cdc42

This compound has emerged as a significant inhibitor of prostate cancer cell proliferation, migration, and invasion by simultaneously targeting two key members of the Rho GTPase family: Rac1 and Cdc42.[1][2] These small signaling G proteins are crucial regulators of the actin cytoskeleton, cell cycle progression, and survival pathways.[1]

Mechanism of Action

This compound's primary mechanism involves the inhibition of Rac1 and Cdc42 activity.[1][2] This disruption leads to a cascade of downstream effects, significantly impeding the malignant phenotype of prostate cancer cells. The key molecular consequences of this compound treatment include:

-

Suppression of PAK and AKT Signaling: this compound treatment reduces the phosphorylation of p21-activated kinase (PAK) and the serine/threonine kinase AKT.[1][2] PAK1 is a major downstream effector of both Rac1 and Cdc42, playing a role in programmed cell death, while the Rac1/AKT signaling pathway is critical for cell survival.[1]

-

Induction of Apoptosis: By inhibiting these survival pathways, this compound effectively induces apoptosis in prostate cancer cells.[1][2]

-

Inhibition of Cell Proliferation and Migration: this compound blocks the proliferation of human prostate cancer cells and inhibits their migration.[1][2] This is achieved by affecting cytoskeletal dynamics and actin rearrangement.[1][2]

-

Cell Cycle Arrest: The compound has been shown to block Rac1 and Cdc42-dependent cell cycle events.[1][2]

Quantitative Data on this compound's Effects

The following table summarizes the quantitative effects of this compound on various prostate cancer cell lines.

| Cell Line | Assay | Metric | Result | Reference |

| 22Rv1 | Proliferation | Inhibition | Dose-dependent reduction with 2, 5, or 10 µM this compound after 72h (p < 0.001) | [3] |

| 22Rv1, DU 145, PC-3 | Migration | Inhibition | Significant inhibition of EGF-stimulated migration (p < 0.001) | [3] |

| 22Rv1 Xenograft | Tumor Growth | Suppression | Potent suppression of tumor growth | [1][2] |

| 22Rv1 Xenograft | Survival | Improvement | Prolonged survival in mice | [1][2] |

Signaling Pathway

References

AZA1: A Dual Inhibitor of Rac1 and Cdc42 for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AZA1 is a novel small molecule inhibitor that has demonstrated potent and dual inhibitory activity against two key members of the Rho GTPase family: Rac1 and Cdc42. These proteins are critical regulators of a wide range of cellular processes, including cytoskeleton organization, cell cycle progression, cell survival, and migration.[1] In numerous cancers, the signaling pathways governed by Rac1 and Cdc42 are deregulated, contributing significantly to tumor growth, invasion, and metastasis.[1][2] this compound, developed based on the structural information of the known Rac1 inhibitor NSC23766, has emerged as a promising therapeutic agent, particularly in the context of prostate cancer, by simultaneously targeting these two oncogenic drivers.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its effects on downstream signaling pathways.

Core Concepts: The Role of Rac1 and Cdc42 in Cancer

Rac1 and Cdc42 act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. In their active form, they interact with a multitude of downstream effector proteins to initiate signaling cascades that drive cancer progression.[1]

-

Rac1 is primarily associated with the formation of lamellipodia and membrane ruffles, structures essential for cell motility and invasion. It also plays a significant role in cell survival through pathways involving the serine/threonine kinase AKT.

-

Cdc42 is a key regulator of filopodia formation, which are finger-like protrusions that act as sensors of the cellular environment and are crucial for directional cell migration.[1]

The simultaneous inhibition of both Rac1 and Cdc42 by this compound presents a powerful strategy to disrupt multiple oncogenic processes, leading to a more comprehensive anti-cancer effect.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its inhibitory effects on prostate cancer cell lines.

Table 1: Inhibition of Rac1 and Cdc42 Activation by this compound

| Cell Line | Target | This compound Concentration | Inhibition of GTP-bound Protein (% of EGF-stimulated control) |

| 22Rv1 | Rac1 | 20 µM | Suppressed to 56% of non-stimulated control levels |

| DU 145 | Rac1 | 20 µM | Suppressed to 30% of non-stimulated control levels |

| PC-3 | Rac1 | 20 µM | Suppressed to 12% of non-stimulated control levels |

| 22Rv1 | Cdc42 | 20 µM | Suppressed to 15% of non-stimulated control levels |

| DU 145 | Cdc42 | 20 µM | Suppressed to 30% of non-stimulated control levels |

| PC-3 | Cdc42 | 20 µM | Suppressed to 12% of non-stimulated control levels |

Table 2: Effect of this compound on Prostate Cancer Cell Proliferation

| Cell Line | This compound Concentration | Duration | Inhibition of Cell Proliferation |

| 22Rv1 | 2-10 µM | 72 hours | Dose-dependent suppression[3] |

| DU 145 | 2, 5, 10 µM | up to 72 hours | Dose-dependent suppression[4] |

| PC-3 | 2, 5, 10 µM | up to 72 hours | Dose-dependent suppression[4] |

Table 3: Inhibition of Prostate Cancer Cell Migration by this compound

| Cell Line | This compound Concentration | Duration | % Inhibition of Migration (compared to EGF-stimulated cells) |

| 22Rv1 | 5 µM | 24 hours | 72.1% |

| 22Rv1 | 10 µM | 24 hours | 79.1% |

| DU 145 | 5 µM | 24 hours | 72.4% |

| DU 145 | 10 µM | 24 hours | 91.4% |

| PC-3 | 5 µM | 24 hours | 60.9% |

| PC-3 | 10 µM | 24 hours | 74.7% |

Table 4: Effect of this compound on Downstream Signaling Molecules

| Cell Line | This compound Concentration | Duration | Target | Effect |

| 22Rv1 | 2, 5, 10 µM | 24 hours | Phospho-AKT | Dose-dependent inhibition (20.8%, 39.3%, 62.5% respectively)[4] |

| DU 145 | Not specified | Not specified | Phospho-PAK1/2 | Dose-dependent reduction up to 52.4%[4] |

| PC-3 | Not specified | Not specified | Phospho-PAK1/2 | Dose-dependent reduction up to 48.1%[4] |

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by inhibiting the activation of Rac1 and Cdc42, thereby disrupting their downstream signaling cascades. This leads to the suppression of pro-proliferative and pro-survival pathways and the induction of apoptosis.

Caption: this compound inhibits Rac1 and Cdc42, affecting downstream pathways.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

Rac1/Cdc42 Activation Assay (Pull-down Assay)

This assay is used to specifically isolate and quantify the active, GTP-bound forms of Rac1 and Cdc42 from cell lysates.

Caption: Workflow for Rac1/Cdc42 activation pull-down assay.

Detailed Protocol:

-

Cell Culture and Treatment: Prostate cancer cells (22Rv1, DU 145, or PC-3) are cultured to 80-90% confluency. Cells are then serum-starved overnight. Following starvation, cells are pre-treated with desired concentrations of this compound for 1 hour before stimulation with 50 ng/mL Epidermal Growth Factor (EGF) for 5 minutes.

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.

-

Lysate Clarification: Lysates are centrifuged at 14,000 x g for 10 minutes at 4°C to pellet cell debris. The supernatant is collected.

-

Pull-down: An aliquot of the cell lysate is incubated with p21-activated kinase (PAK) p21-binding domain (PBD) agarose beads for 1 hour at 4°C with gentle agitation. The PBD of PAK specifically binds to the GTP-bound forms of Rac1 and Cdc42.

-

Washing: The agarose beads are pelleted by centrifugation and washed three times with lysis buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: The eluted samples are resolved by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies against Rac1 and Cdc42, followed by incubation with an appropriate HRP-conjugated secondary antibody.

-

Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

Cell Proliferation Assay (WST-1 Assay)

The WST-1 assay is a colorimetric assay used to quantify cell proliferation and viability.

Detailed Protocol:

-

Cell Seeding: Prostate cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well in complete growth medium and allowed to attach overnight.

-

Treatment: The medium is replaced with fresh medium containing various concentrations of this compound (e.g., 2, 5, and 10 µM) with or without EGF stimulation. Control wells with untreated cells are also included.

-

Incubation: The plate is incubated for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Addition of WST-1 Reagent: 10 µL of WST-1 reagent is added to each well.

-

Incubation with Reagent: The plate is incubated for an additional 1-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will cleave the WST-1 tetrazolium salt to a soluble formazan dye.

-

Absorbance Measurement: The absorbance of the formazan product is measured at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cell Migration Assay (Boyden Chamber Assay)

The Boyden chamber assay is used to assess the migratory capacity of cancer cells in response to a chemoattractant.

Detailed Protocol:

-

Chamber Preparation: 8.0 µm pore size transwell inserts are placed in a 24-well plate. The lower chamber is filled with medium containing a chemoattractant, such as 10% fetal bovine serum (FBS) or 50 ng/mL EGF.

-

Cell Seeding: Prostate cancer cells (5 x 10⁴ cells) are resuspended in serum-free medium containing different concentrations of this compound and seeded into the upper chamber of the transwell insert.

-

Incubation: The plate is incubated for 24 hours at 37°C to allow for cell migration through the porous membrane.

-

Removal of Non-migrated Cells: After incubation, the non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

-

Fixation and Staining: The migrated cells on the lower surface of the membrane are fixed with methanol and stained with a solution such as 0.5% crystal violet.

-

Quantification: The stained cells are visualized under a microscope, and the number of migrated cells is counted in several random fields. Alternatively, the stain can be eluted, and the absorbance measured to quantify migration.

Western Blot Analysis for Phospho-PAK and Phospho-AKT

This method is used to detect the phosphorylation status, and therefore the activation state, of key downstream signaling proteins.

Detailed Protocol:

-

Cell Treatment and Lysis: Cells are treated with this compound and/or EGF as described in the Rac1/Cdc42 activation assay. Following treatment, cells are lysed, and protein concentration is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking: The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of PAK (e.g., phospho-PAK1/2) and AKT (e.g., phospho-Akt Ser473), as well as with antibodies for total PAK and total AKT as loading controls.

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: After further washing, the protein bands are detected using an ECL substrate, and the signal is captured. Densitometry is used to quantify the levels of phosphorylated proteins relative to the total protein levels.

In Vivo Xenograft Study

This in vivo model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Detailed Protocol:

-

Cell Implantation: Human prostate cancer cells (e.g., 22Rv1) are suspended in a suitable medium, often mixed with Matrigel, and injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.

-

Treatment: Once tumors reach a predetermined size, the mice are randomized into treatment and control groups. The treatment group receives daily intraperitoneal injections of this compound (e.g., 100 µg per mouse), while the control group receives a vehicle control.[3]

-

Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The effect of this compound on tumor growth and overall survival is then determined.

Conclusion

This compound represents a significant advancement in the development of targeted cancer therapies. Its ability to dually inhibit the critical oncogenic drivers Rac1 and Cdc42 provides a multi-pronged attack on cancer cell proliferation, survival, and migration. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound. Further preclinical and clinical studies are warranted to fully elucidate the efficacy and safety of this compound as a novel anti-cancer agent.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. A Rac1/Cdc42 GTPase-specific small molecule inhibitor suppresses growth of primary human prostate cancer xenografts and prolongs survival in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A Rac1/Cdc42 GTPase-Specific Small Molecule Inhibitor Suppresses Growth of Primary Human Prostate Cancer Xenografts and Prolongs Survival in Mice - PMC [pmc.ncbi.nlm.nih.gov]

AZA1: A Novel Regulator of the PAK Signaling Pathway in Prostate Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The p21-activated kinases (PAKs) are a family of serine/threonine kinases that play a critical role in a multitude of cellular processes, including cytoskeletal dynamics, cell proliferation, survival, and migration. Dysregulation of the PAK signaling pathway is frequently implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the role of AZA1, a novel small molecule inhibitor, in the regulation of the PAK signaling pathway, with a particular focus on its implications for prostate cancer. This compound has been identified as a potent dual inhibitor of the Rho GTPases Rac1 and Cdc42, which are key upstream activators of PAKs. By inhibiting Rac1 and Cdc42, this compound effectively downregulates PAK activity and its downstream signaling cascades, leading to anti-tumor effects in prostate cancer models.[1][2] This document details the mechanism of action of this compound, presents key quantitative data from preclinical studies, outlines experimental protocols for its investigation, and provides visual representations of the relevant signaling pathways and experimental workflows.

This compound: A Dual Inhibitor of Rac1 and Cdc42

This compound is a small molecule that was developed based on the structural information of the known Rac1 inhibitor NSC23766.[1][2] It functions as a specific and potent dual inhibitor of Rac1 and Cdc42, two members of the Rho family of small GTPases. These proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. In their active form, Rac1 and Cdc42 bind to and activate downstream effectors, including the p21-activated kinases (PAKs). This compound's inhibitory action on Rac1 and Cdc42 prevents their activation of PAKs, thereby modulating the downstream signaling events.[1][2]

Quantitative Data on the Efficacy of this compound

The following tables summarize the key quantitative findings from a seminal study investigating the effects of this compound on prostate cancer cells. The data is extracted from Zins K, et al. A Rac1/Cdc42 GTPase-Specific Small Molecule Inhibitor Suppresses Growth of Primary Human Prostate Cancer Xenografts and Prolongs Survival in Mice. PLoS ONE. 2013;8(9):e74924.

Table 1: Inhibition of Rac1 and Cdc42 Activity by this compound in Prostate Cancer Cell Lines

| Cell Line | Treatment | Rac1 Activity (% of EGF-stimulated control) | Cdc42 Activity (% of EGF-stimulated control) |

| 22Rv1 | Control | 100% | 100% |

| This compound (5 µM) | ~50% | ~40% | |

| This compound (10 µM) | ~25% | ~20% | |

| This compound (20 µM) | ~10% | ~10% | |

| DU 145 | Control | 100% | 100% |

| This compound (5 µM) | ~60% | ~55% | |

| This compound (10 µM) | ~40% | ~35% | |

| This compound (20 µM) | ~15% | ~20% | |

| PC-3 | Control | 100% | 100% |

| This compound (5 µM) | ~70% | ~65% | |

| This compound (10 µM) | ~50% | ~45% | |

| This compound (20 µM) | ~20% | ~25% |

Data are estimations based on graphical representations in the source publication.

Table 2: Effect of this compound on the Phosphorylation of PAK1, AKT, and BAD in 22Rv1 Prostate Cancer Cells

| Treatment | p-PAK1 (Ser144/141) (% of EGF-stimulated control) | p-AKT (Ser473) (% of EGF-stimulated control) | p-BAD (Ser112) (% of EGF-stimulated control) |

| Control | 100% | 100% | 100% |

| This compound (2 µM) | Not Reported | ~80% | Not Reported |

| This compound (5 µM) | ~50% | ~60% | ~45% |

| This compound (10 µM) | ~20% | ~37.5% | ~20% |

Data are estimations based on graphical representations in the source publication.

Table 3: Inhibition of Prostate Cancer Cell Proliferation by this compound

| Cell Line | Treatment | Proliferation (% of untreated control) |

| 22Rv1 | This compound (2 µM) | ~75% |

| This compound (5 µM) | ~50% | |

| This compound (10 µM) | ~30% | |

| DU 145 | This compound (5 µM) | ~65% |

| This compound (10 µM) | ~40% | |

| PC-3 | This compound (5 µM) | ~70% |

| This compound (10 µM) | ~50% |

Data are for a 72-hour treatment period and are estimations based on graphical representations in the source publication.

Table 4: Inhibition of 22Rv1 Prostate Cancer Cell Migration by this compound

| Treatment | Migration (% of EGF-stimulated control) |

| Control | 100% |

| This compound (5 µM) | ~40% |

| This compound (10 µM) | ~20% |

Data are estimations based on graphical representations in the source publication.

Table 5: Effect of this compound on 22Rv1 Xenograft Tumor Growth in Mice

| Treatment Group | Mean Tumor Volume at Day 14 (mm³) |

| Control (Vehicle) | ~1200 mm³ |

| This compound (100 µ g/day ) | ~400 mm³ |

Data are estimations based on graphical representations in the source publication.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study by Zins et al. (2013).

Rac1/Cdc42 Activation Assay (Pull-down Assay)

This assay is used to specifically pull down the active, GTP-bound forms of Rac1 and Cdc42 from cell lysates.

-

Cell Lysis:

-

Prostate cancer cells (22Rv1, DU 145, or PC-3) are seeded and grown to 70-80% confluency.

-

Cells are serum-starved overnight and then treated with this compound at desired concentrations for 1 hour, followed by stimulation with 50 ng/mL Epidermal Growth Factor (EGF) for 3 minutes.

-

Cells are washed with ice-cold PBS and lysed in a magnesium-containing lysis buffer (MLB: 25 mM HEPES, pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl₂, 1 mM EDTA, and 10% glycerol) supplemented with protease inhibitors.

-

Lysates are clarified by centrifugation at 14,000 x g for 5 minutes at 4°C.

-

-

Pull-down of Active GTPases:

-

An aliquot of the clarified lysate is incubated with PAK-1 PBD (p21-binding domain) agarose beads for 1 hour at 4°C with gentle rocking. The PBD of PAK1 specifically binds to the GTP-bound form of Rac1 and Cdc42.

-

The agarose beads are then washed three times with MLB buffer.

-

-

Western Blot Analysis:

-

The pulled-down proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

The samples are then resolved by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is immunoblotted with specific primary antibodies against Rac1 or Cdc42, followed by an HRP-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Total Rac1 and Cdc42 levels in the whole-cell lysates are also determined by Western blotting to ensure equal loading.

-

Western Blotting for Phosphorylated Proteins

This protocol is used to detect the phosphorylation status of key signaling proteins like PAK1, AKT, and BAD.

-

Sample Preparation:

-

Prostate cancer cells are treated as described in the Rac1/Cdc42 activation assay.

-

Cells are lysed in a suitable lysis buffer containing phosphatase inhibitors (e.g., RIPA buffer supplemented with sodium orthovanadate and sodium fluoride).

-

Protein concentration in the lysates is determined using a BCA protein assay.

-

-

SDS-PAGE and Immunoblotting:

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-PAK1 (Ser144/141), anti-phospho-AKT (Ser473), anti-phospho-BAD (Ser112)) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an ECL detection system.

-

To ensure equal protein loading, the membranes are stripped and re-probed with antibodies against the total forms of the respective proteins.

-

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

-

Cell Seeding and Treatment:

-

Prostate cancer cells are seeded in 96-well plates at a density of 5,000 cells per well.

-

After 24 hours, the cells are treated with various concentrations of this compound or vehicle control.

-

-

MTT Incubation:

-

At the desired time points (e.g., 24, 48, 72 hours), 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

-

The plates are incubated for 4 hours at 37°C to allow the conversion of MTT into formazan crystals by metabolically active cells.

-

-

Formazan Solubilization and Absorbance Measurement:

-

The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell proliferation is calculated relative to the untreated control cells.

-

Cell Migration Assay (Transwell Assay)

The transwell assay, or Boyden chamber assay, is used to assess the migratory capacity of cells in response to a chemoattractant.

-

Preparation of Transwell Inserts:

-

Transwell inserts with an 8 µm pore size polycarbonate membrane are used.

-

The lower chamber of the transwell plate is filled with medium containing a chemoattractant (e.g., 10% fetal bovine serum or 50 ng/mL EGF).

-

-

Cell Seeding:

-

Prostate cancer cells are serum-starved overnight, harvested, and resuspended in serum-free medium.

-

A suspension of 5 x 10⁴ cells in 100 µL of serum-free medium, with or without this compound, is added to the upper chamber of the transwell insert.

-

-

Incubation and Analysis:

-

The plate is incubated for 24 hours at 37°C in a humidified incubator.

-

After incubation, the non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

-

The migrated cells on the lower surface of the membrane are fixed with methanol and stained with a 0.5% crystal violet solution.

-

The number of migrated cells is counted in several random fields under a microscope.

-

In Vivo Xenograft Mouse Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Tumor Cell Implantation:

-

Male athymic nude mice (6-8 weeks old) are used.

-

22Rv1 human prostate cancer cells (5 x 10⁶ cells in 100 µL of a 1:1 mixture of PBS and Matrigel) are injected subcutaneously into the flank of each mouse.

-

-

Tumor Growth and Treatment:

-

Tumor growth is monitored by measuring the tumor dimensions with a caliper every other day. Tumor volume is calculated using the formula: (length x width²)/2.

-

When the tumors reach a palpable size (e.g., ~100 mm³), the mice are randomized into treatment and control groups.

-

The treatment group receives daily intraperitoneal injections of this compound (100 µg in 100 µL of 30% DMSO in PBS), while the control group receives vehicle injections.

-

-

Efficacy Evaluation:

-

Tumor volumes are measured throughout the treatment period (e.g., 14 days).

-

At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

-

Animal survival may also be monitored as an endpoint.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

References

- 1. A Rac1/Cdc42 GTPase-Specific Small Molecule Inhibitor Suppresses Growth of Primary Human Prostate Cancer Xenografts and Prolongs Survival in Mice | PLOS One [journals.plos.org]

- 2. A Rac1/Cdc42 GTPase-Specific Small Molecule Inhibitor Suppresses Growth of Primary Human Prostate Cancer Xenografts and Prolongs Survival in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Role of AZA1 in Modulating AKT Phosphorylation in Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZA1, a novel small molecule inhibitor, has been identified as a potent dual inhibitor of the Rho GTPases Rac1 and Cdc42. While not a direct inhibitor of AKT, its activity significantly impacts the phosphorylation and subsequent activation of this critical kinase. This technical guide provides an in-depth analysis of the current understanding of this compound's effect on AKT phosphorylation, with a primary focus on its implications in prostate cancer. This document will detail the underlying signaling pathways, present available quantitative and qualitative data, and provide comprehensive experimental protocols for key assays, alongside visualizations to facilitate a deeper understanding of its mechanism of action.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. AKT, a serine/threonine kinase, is a key node in this pathway, and its phosphorylation is a critical step in its activation.[1][2]

This compound, chemically identified as N2,N4-bis(2-methyl-1H-indol-5-yl)pyrimidine-2,4-diamine, has emerged as a dual inhibitor of Rac1 and Cdc42 GTPases.[3][4] These proteins are key regulators of the actin cytoskeleton, cell motility, and cell cycle progression.[5] The inhibitory action of this compound on Rac1 and Cdc42 has been shown to have downstream consequences on the AKT signaling pathway, specifically leading to a reduction in AKT phosphorylation.[3][5] This indirect modulation of a pivotal cancer-related pathway positions this compound as a compound of interest for further investigation in oncology drug discovery.

Mechanism of Action: Indirect Regulation of AKT Phosphorylation

This compound's primary targets are the active, GTP-bound forms of Rac1 and Cdc42.[4] By inhibiting these GTPases, this compound disrupts their downstream signaling cascades. One of the key downstream effectors of Rac1 and Cdc42 is p21-activated kinase (PAK).[5] PAK, in turn, can influence AKT activity. The inhibition of Rac1/Cdc42 by this compound leads to a reduction in PAK phosphorylation and, subsequently, a decrease in AKT phosphorylation at its activating residues.[3][5]

The proposed signaling pathway is as follows:

Quantitative Data Summary

The available literature, primarily from studies on prostate cancer cell lines, provides qualitative and some quantitative data on the effects of this compound. It is important to note that specific IC50 values for the inhibition of AKT phosphorylation by this compound are not yet published. The primary quantitative data available relates to the inhibition of its direct targets, Rac1 and Cdc42, and the resulting effects on cell viability.

Table 1: Effect of this compound on Rac1/Cdc42 Activity and Cell Proliferation in Prostate Cancer Cell Lines

| Cell Line | This compound Concentration (µM) | Effect on Rac1-GTP Levels (% of non-stimulated control) | Effect on Cdc42-GTP Levels (% of non-EGF-stimulated control) | Effect on Cell Proliferation | Reference |

| 22Rv1 | 20 | 56% | 15% | Dose-dependent inhibition (2-10 µM) | [4] |

| DU 145 | 20 | 30% | 30% | Dose-dependent inhibition (2-10 µM) | [4] |

| PC-3 | 20 | 12% | 12% | Dose-dependent inhibition (2-10 µM) | [4] |

Table 2: Qualitative and Semi-Quantitative Effects of this compound on AKT Phosphorylation and Downstream Targets

| Cell Line | This compound Concentration (µM) | Treatment Duration | Effect on p-PAK | Effect on p-AKT | Effect on p-BAD (Ser112) | Reference |

| 22Rv1 | 2, 5, 10 | 24 hours | Reduced | Reduced | Reduced | [3] |

| DU 145 | Not specified | Not specified | Reduced | Not specified | Not specified | |

| PC-3 | Not specified | Not specified | Reduced | Not specified | Not specified |

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature investigating this compound.[3] Researchers should optimize these protocols for their specific experimental conditions.

Western Blot Analysis of AKT Phosphorylation

This protocol outlines the procedure for detecting changes in AKT phosphorylation in response to this compound treatment.

Materials:

-

Cancer cell lines (e.g., 22Rv1, DU 145, PC-3)

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% w/v Bovine Serum Albumin in Tris-buffered saline with 0.1% Tween-20 (TBST))

-

Primary antibodies: Rabbit anti-phospho-AKT (Ser473), Rabbit anti-total AKT

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced Chemiluminescence (ECL) detection reagent

Procedure:

-

Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with desired concentrations of this compound (e.g., 2, 5, 10 µM) or DMSO for the specified duration (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel for electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to minimize non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-AKT) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 8.

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To detect total AKT, the membrane can be stripped of the bound antibodies and re-probed with the anti-total AKT antibody.

Cell Viability Assay (WST-1 Assay)

This assay is used to assess the effect of this compound on the metabolic activity and proliferation of cancer cells.

Materials:

-

Cancer cell lines

-

96-well cell culture plates

-

Cell culture medium

-

This compound (in DMSO)

-

WST-1 reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treatment: Treat the cells with a serial dilution of this compound. Include wells with vehicle control (DMSO) and untreated cells.

-

Incubation: Incubate the plate at 37°C in a humidified incubator for the desired time points (e.g., 24, 48, 72 hours).

-

WST-1 Addition: Add WST-1 reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance of the wells at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.

Discussion and Future Directions

The current body of evidence indicates that this compound indirectly inhibits AKT phosphorylation in cancer cells by targeting the upstream regulators Rac1 and Cdc42.[3][5] This mechanism of action is particularly relevant in cancers where Rac1 and Cdc42 are overexpressed or hyperactivated. The primary research has focused on prostate cancer, and further studies are warranted to explore the efficacy of this compound in other cancer types.

A significant gap in the current knowledge is the lack of detailed quantitative data on the dose-dependent inhibition of AKT phosphorylation by this compound. Future research should aim to establish a clear dose-response relationship and determine the IC50 values for p-AKT inhibition in various cancer cell lines. Furthermore, in vivo studies are necessary to validate the preclinical findings and to assess the therapeutic potential of this compound as a single agent or in combination with other anticancer drugs. The development of more specific and potent derivatives of this compound could also be a promising avenue for future drug development efforts.

Conclusion

This compound represents a promising small molecule inhibitor that indirectly modulates the AKT signaling pathway through its primary targets, Rac1 and Cdc42. This technical guide has summarized the current understanding of its mechanism of action, presented the available data, and provided foundational experimental protocols. While further research is required to fully elucidate its therapeutic potential, this compound's unique mechanism of targeting upstream regulators of AKT offers a novel strategy for cancer therapy. This document serves as a valuable resource for researchers and drug development professionals interested in exploring the role of this compound and the broader implications of targeting Rac/Cdc42 signaling in cancer.

References

- 1. A Rac1/Cdc42 GTPase-Specific Small Molecule Inhibitor Suppresses Growth of Primary Human Prostate Cancer Xenografts and Prolongs Survival in Mice | PLOS One [journals.plos.org]

- 2. Cdc42/Rac1 Dual Inhibitor, this compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A Rac1/Cdc42 GTPase-Specific Small Molecule Inhibitor Suppresses Growth of Primary Human Prostate Cancer Xenografts and Prolongs Survival in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Azaspiracid-1 (AZA1) on Apoptosis Induction in Tumor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azaspiracid-1 (AZA1), a marine polyether toxin, has demonstrated potent cytotoxic effects across a range of cell lines, including various tumor cells. Its mechanism of action involves the induction of a unique form of programmed cell death, often characterized as atypical apoptosis, alongside necrotic events. This technical guide provides an in-depth overview of the current understanding of this compound's impact on apoptosis induction in tumor cells. It consolidates quantitative data on its cytotoxicity, details key experimental protocols for its study, and visualizes the known signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential and toxicological profile of this compound.

Introduction

Azaspiracids (AZAs) are a group of lipophilic toxins produced by dinoflagellates, which can accumulate in shellfish and pose a significant risk to human health.[1][2] Among these, Azaspiracid-1 (this compound) has been the subject of considerable research due to its potent biological activities. While initially identified through incidents of food poisoning, subsequent studies have revealed its profound cytotoxic effects on various cell types, including cancer cell lines.[1][3] this compound induces cell death through a complex process that exhibits features of both apoptosis and necrosis.[4] Understanding the molecular mechanisms underpinning this compound-induced apoptosis is crucial for both assessing its toxicological risk and exploring its potential as an anticancer agent.

Quantitative Analysis of this compound Cytotoxicity

This compound exhibits cytotoxicity in a time- and concentration-dependent manner across multiple cell lines, with effective concentrations typically in the low nanomolar range.[1][3] The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values are critical metrics for quantifying the potency of this compound.

| Cell Line | Cell Type | Assay | Exposure Time (h) | EC50/IC50 (nM) | Reference |

| Jurkat T lymphocytes | Human T lymphocyte | Cytotoxicity | 24 - 72 | 1.1 - 7.4 | [1][2][3] |

| Caco-2 | Human colorectal adenocarcinoma | Cytotoxicity | Not Specified | 1.1 - 7.4 | [1][2] |

| BE(2)-M17 | Human neuroblastoma | Cytotoxicity | Not Specified | 1.1 - 7.4 | [1][2] |

| Murine neocortical neurons | Murine primary neurons | Caspase-3 Activity | Not Specified | 25.8 | [4][5] |

| HepG2 | Human liver cancer | Cytotoxicity | Not Specified | Responsive to this compound | [6] |

| Neuro2a | Mouse neuroblastoma | Cytotoxicity | Not Specified | Responsive to this compound | [6] |

| Jurkat E6-1 T lymphocytes | Human T lymphocyte | Cytotoxicity | 72 | 2.6 | [7] |

Table 1: Summary of this compound Cytotoxicity Data. This table presents the reported EC50/IC50 values for this compound in various cell lines. The data highlights the high potency of this compound as a cytotoxic agent.

Molecular Mechanisms of this compound-Induced Apoptosis

This compound triggers a form of programmed cell death that deviates from classical apoptosis, termed "atypical apoptosis."[1][8] This process is characterized by the activation of specific apoptotic signaling molecules without the typical morphological changes associated with apoptosis.[1][2]

Caspase Activation

A central feature of this compound-induced apoptosis is the activation of caspases, a family of proteases that execute the apoptotic program.[4][9]

-

Initiator Caspases: Studies have shown that this compound treatment leads to the activation of initiator caspases, including caspase-2 and caspase-10, in sensitive cell lines like Jurkat T lymphocytes.[1][2][8]

-

Executioner Caspases: The activation of executioner caspases, specifically caspase-3 and caspase-7, has been observed in multiple cell types exposed to this compound.[1][2][4] The activation of caspase-3 is a key event, with an EC50 value of 25.8 nM reported in murine neocortical neurons.[4][5]

-

Broad-Spectrum Caspase Inhibition: The use of broad-spectrum caspase inhibitors, such as Z-VAD-FMK, has been shown to completely block this compound-induced nuclear condensation and cell death in neuronal cells, confirming the critical role of the caspase cascade.[4][5]

Mitochondrial Involvement

The release of pro-apoptotic factors from the mitochondria is a key event in the intrinsic apoptotic pathway. In Jurkat T lymphocytes, this compound treatment has been shown to elevate intracellular concentrations of cytochrome c, a critical component of the apoptosome.[1][2][8] This suggests that this compound can engage the mitochondrial pathway of apoptosis.

DNA Fragmentation

DNA fragmentation is a hallmark of apoptosis. Exposure to this compound has been demonstrated to cause DNA fragmentation in Jurkat T lymphocytes, further supporting its pro-apoptotic activity.[1][2]

Role of the JNK Signaling Pathway

The involvement of the c-Jun N-terminal kinase (JNK) signaling pathway in this compound-induced cell death appears to be cell-type specific. While one study reported that this compound stimulates JNK phosphorylation and that a JNK inhibitor could block this compound-induced neurotoxicity in cerebellar granule cells, another study found no effect of this compound on JNK phosphorylation in neocortical neurons.[4] This discrepancy highlights the need for further investigation into the role of the JNK pathway in different cancer cell models.

Bcl-2 Family Proteins

The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway, balancing pro-apoptotic and anti-apoptotic signals.[10][11][12] The precise role of Bcl-2 family members in this compound-induced apoptosis has not been extensively detailed in the available literature and represents an important area for future research.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound-Induced Apoptosis

The following diagram illustrates the current understanding of the signaling cascade initiated by this compound, leading to apoptosis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Cytotoxic and cytoskeletal effects of azaspiracid-1 on mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Involvement of Caspase Activation in Azaspiracid-Induced Neurotoxicity in Neocortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Involvement of caspase activation in azaspiracid-induced neurotoxicity in neocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. epic.awi.de [epic.awi.de]

- 8. Induction of apoptosis pathways in several cell lines following exposure to the marine algal toxin azaspiracid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting apoptotic caspases in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bcl2 family proteins in carcinogenesis and the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bcl2 family proteins in carcinogenesis and the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Cellular Pathways Affected by AZA1, a Dual Rac1/Cdc42 Inhibitor

This technical guide provides a comprehensive overview of the cellular pathways modulated by this compound, a small molecule inhibitor targeting the Rho GTPases Rac1 and Cdc42. Deregulation of these proteins is a hallmark of various pathologies, particularly in cancer, making them critical targets for therapeutic development. This document details the mechanism of this compound and its downstream effects on cell signaling, presents quantitative data from key studies, outlines experimental protocols for investigating these pathways, and provides visual diagrams to elucidate the complex molecular interactions.

Introduction to Rac1, Cdc42, and the this compound Inhibitor

Rac1 and Cdc42 are members of the Rho family of small GTPases, which act as molecular switches in a multitude of cellular processes.[1][2] They cycle between an active GTP-bound state and an inactive GDP-bound state.[1] When active, they regulate critical functions including:

-

Cytoskeleton Organization: Orchestrating the dynamics of the actin cytoskeleton to control cell shape, motility, and adhesion.[1][2]

-

Cell Proliferation and Cycle Progression: Influencing the pathways that govern cell division and growth.[1][2][3]

-

Cell Survival and Apoptosis: Modulating signaling cascades that determine cell fate.[1]

Given their pivotal role, aberrant Rac1 and Cdc42 activity is frequently implicated in cancer, promoting uncontrolled proliferation, invasion, and metastasis.[3][4][5]

This compound is a potent, dual small-molecule inhibitor of Rac1 and Cdc42.[1][6] Developed based on the structure of the Rac1-specific inhibitor NSC23766, this compound was designed to interfere with the interaction between these GTPases and their activating Guanine Nucleotide Exchange Factors (GEFs).[3][7] By preventing their activation, this compound effectively blocks their downstream signaling, making it a valuable tool for research and a potential therapeutic agent.[3][5]

Core Cellular Pathways Affected by this compound Inhibition

This compound-mediated inhibition of Rac1 and Cdc42 triggers significant alterations in several interconnected cellular pathways. The primary consequences are the suppression of cell migration, inhibition of proliferation, and induction of apoptosis.[3][4][5]

Cytoskeletal Dynamics and Cell Migration

Rac1 and Cdc42 are master regulators of actin polymerization. Rac1 activation typically leads to the formation of broad, sheet-like membrane protrusions called lamellipodia, while Cdc42 activation induces finger-like protrusions known as filopodia.[4] These structures are essential for cell motility.

This compound treatment disrupts these processes by:

-

Inhibiting Actin Polymerization: It prevents the formation of lamellipodia and filopodia.[4]

-

Decreasing F-actin/G-actin Ratio: this compound suppresses cancer cell migration by reducing the ratio of filamentous (F-actin) to globular (G-actin) actin.[4]

-

Blocking Cell Migration and Invasion: By impairing cytoskeletal rearrangement, this compound effectively blocks the migration and invasion of cancer cells, as demonstrated in prostate cancer models.[3][5][6]

PAK/AKT Signaling and Apoptosis

A critical downstream pathway regulated by Rac1/Cdc42 involves the p21-activated kinases (PAKs) and the serine/threonine kinase AKT (also known as Protein Kinase B). This pathway is central to cell survival.[4][5]

-

PAK Activation: Rac1 and Cdc42, in their active state, bind to and activate PAKs.[5]

-

AKT Activation: Activated PAKs can, in turn, phosphorylate and activate AKT.[4]

-

Apoptosis Regulation: A key substrate of active AKT is the pro-apoptotic protein BAD. When AKT phosphorylates BAD (at Ser-112), BAD is inactivated and sequestered, preventing it from triggering apoptosis.[3][5]

This compound disrupts this pro-survival signaling. By inhibiting Rac1/Cdc42, this compound leads to a dose-dependent reduction in the phosphorylation of both PAK and AKT.[5] This results in less phosphorylated (inactive) BAD, freeing it to promote programmed cell death and shifting the cellular balance towards apoptosis.[4][5]

Cell Cycle Progression and Proliferation

Rac1/Cdc42 signaling also plays a significant role in cell cycle progression. A key downstream effector in this process is Cyclin D1, a protein required for the G1 to S phase transition.[3][5] this compound treatment has been shown to significantly decrease the expression of Cyclin D1.[3][5] This reduction in Cyclin D1 levels contributes to cell cycle arrest in the G0/G1 phase, thereby inhibiting overall cell proliferation in a dose-dependent manner.[8]

Quantitative Data Summary

The effects of this compound have been quantified in various prostate cancer cell lines. The tables below summarize key findings.

Table 1: Effect of this compound on Protein Phosphorylation in 22Rv1 Prostate Cancer Cells [5]

| Treatment (24h) | p-AKT Inhibition (%) |

| 2 µM this compound | 20.8% |

| 5 µM this compound | 39.3% |

| 10 µM this compound | 62.5% |

Table 2: Effect of this compound on Protein Phosphorylation in DU 145 and PC-3 Cells [5]

| Cell Line | Treatment (24h) | p-PAK1/2 Inhibition (%) | p-AKT Inhibition (%) |

| DU 145 | 10 µM this compound | 52.4% | - |

| PC-3 | 10 µM this compound | 48.1% | 58.8% |

Table 3: Effect of this compound on Cancer Cell Proliferation [4][5]

| Cell Line | Treatment Duration | This compound Concentration | Proliferation Effect |

| 22Rv1 | 72 hours | 2-10 µM | Dose-dependent suppression |

| DU 145 | up to 72 hours | 2, 5, 10 µM | Dose-dependent suppression |

| PC-3 | up to 72 hours | 2, 5, 10 µM | Dose-dependent suppression |

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Rac1/Cdc42 Activation Assay (Pull-Down Method)

This assay is used to specifically isolate the active, GTP-bound form of Rac1 and Cdc42 from total cell lysates.

Materials:

-

PAK1-PBD (p21-binding domain) agarose beads

-

Mg2+ Lysis/Wash Buffer (MLB): 25 mM HEPES (pH 7.5), 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, 10% glycerol

-

Protease and phosphatase inhibitor cocktails

-

GTPγS (non-hydrolyzable GTP analog for positive control)

-

GDP (for negative control)

-

Primary antibodies (anti-Rac1, anti-Cdc42) and secondary HRP-conjugated antibody

Protocol:

-

Cell Lysis: Culture cells to 80-90% confluency. Treat with this compound or vehicle control for the desired time. Lyse cells on ice with ice-cold MLB supplemented with protease/phosphatase inhibitors.

-

Lysate Clarification: Centrifuge lysates at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant. Normalize all samples to the same concentration (e.g., 1 mg/mL).

-

Affinity Precipitation: Add 20-30 µL of PAK1-PBD agarose beads to 500-1000 µg of cell lysate.

-

Incubation: Incubate samples for 1 hour at 4°C with gentle rocking.

-

Washing: Pellet the beads by centrifugation (e.g., 5,000 x g for 1 min). Wash the pellet 3 times with ice-cold MLB.

-

Elution: Resuspend the final bead pellet in 2X Laemmli sample buffer and boil for 5-10 minutes to elute the bound proteins.

-

Western Blotting: Analyze the eluted samples by SDS-PAGE and Western blot using specific antibodies against Rac1 or Cdc42. An aliquot of the total lysate should be run as an input control.

Cell Migration Assay (Boyden Chamber)

This assay quantifies the migratory capacity of cells across a porous membrane.

Materials:

-

Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size)

-

Serum-free cell culture medium

-

Medium containing a chemoattractant (e.g., 10% FBS or specific growth factors like EGF)

-

Cotton swabs, fixing and staining reagents (e.g., methanol, crystal violet)

Protocol:

-

Cell Preparation: Starve cells in serum-free medium for 12-24 hours.

-

Assay Setup: Pre-coat the underside of the membrane with a chemoattractant if desired. Add medium with chemoattractant to the lower chamber.

-

Cell Seeding: Resuspend starved cells in serum-free medium containing the desired concentration of this compound or vehicle control. Seed 5 x 10^4 cells into the upper chamber.

-

Incubation: Incubate the chamber for a period determined by the cell type's migratory speed (e.g., 12-24 hours) at 37°C.

-

Cell Removal: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fixing and Staining: Fix the migrated cells on the lower surface with methanol for 10 minutes, then stain with 0.5% crystal violet for 20 minutes.

-

Quantification: Wash the membrane thoroughly. Count the number of migrated, stained cells in several high-power fields under a microscope.

Cell Proliferation Assay (WST-1)

This colorimetric assay measures cell viability and proliferation based on the metabolic activity of viable cells.

Materials:

-

96-well cell culture plates

-

WST-1 reagent

-

Plate reader capable of measuring absorbance at ~450 nm

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of medium. Allow cells to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 2, 5, 10 µM) and a vehicle control.

-

Incubation: Incubate the plate for desired time points (e.g., 24, 48, 72 hours).

-

Reagent Addition: Add 10 µL of WST-1 reagent to each well.

-

Incubation with Reagent: Incubate for 1-4 hours at 37°C, allowing viable cells to convert the WST-1 reagent into a colored formazan product.

-

Measurement: Measure the absorbance of each well at 440-450 nm using a microplate reader. The intensity of the color is directly proportional to the number of viable cells.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. portlandpress.com [portlandpress.com]

- 3. A Rac1/Cdc42 GTPase-specific small molecule inhibitor suppresses growth of primary human prostate cancer xenografts and prolongs survival in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Rac1/Cdc42 GTPase-Specific Small Molecule Inhibitor Suppresses Growth of Primary Human Prostate Cancer Xenografts and Prolongs Survival in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Progress in the therapeutic inhibition of Cdc42 signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Cdc42–intersectin interaction by small molecule ZCL367 impedes cancer cell cycle progression, proliferation, migration, and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

AZA1: A Dual Inhibitor of Rac1 and Cdc42 with Significant Impact on Cytoskeletal Dynamics and Cell Migration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZA1 has emerged as a potent, cell-permeable dual inhibitor of the Rho GTPases Rac1 and Cdc42, key regulators of actin cytoskeleton dynamics. By selectively targeting the active, GTP-bound forms of these proteins, this compound effectively disrupts the signaling cascades that govern cell motility, making it a significant tool for research in oncology and cell biology. This document provides a comprehensive overview of this compound's function, presenting quantitative data on its effects, detailed experimental protocols for its study, and visual representations of its mechanism of action and experimental application. The information compiled herein is intended to serve as a technical guide for researchers and professionals in drug development exploring the therapeutic potential of targeting cytoskeletal dynamics in disease.

Introduction

The dynamic remodeling of the actin cytoskeleton is a fundamental process orchestrating cell migration, a phenomenon central to physiological events such as wound healing and immune responses, as well as pathological conditions like cancer metastasis. The Rho family of small GTPases, particularly Rac1 and Cdc42, are master regulators of this process. Rac1 is primarily associated with the formation of lamellipodia, broad, sheet-like protrusions at the leading edge of a migrating cell, while Cdc42 governs the formation of filopodia, thin, finger-like extensions involved in sensing the extracellular environment.[1] Dysregulation of Rac1 and Cdc42 activity is a hallmark of many cancers, contributing to increased cell proliferation, invasion, and metastasis.[2]

This compound is a small molecule inhibitor designed to specifically target and inhibit the activity of Rac1 and Cdc42.[1] Its ability to dually inhibit these two GTPases provides a powerful approach to dissecting their roles in cytoskeletal organization and to potentially block the migratory and invasive capabilities of cancer cells. This guide will delve into the molecular mechanisms of this compound, its quantifiable effects on cell behavior, and the methodologies employed to investigate its function.

This compound's Mechanism of Action: Inhibition of Rac1/Cdc42 Signaling

This compound functions by preventing the activation of Rac1 and Cdc42, thereby inhibiting their downstream signaling pathways that control actin polymerization and cytoskeletal rearrangement. The proposed signaling cascade affected by this compound is depicted below.

As illustrated, growth factors like Epidermal Growth Factor (EGF) stimulate Guanine Nucleotide Exchange Factors (GEFs) to promote the exchange of GDP for GTP on Rac1 and Cdc42, leading to their activation.[1] Active, GTP-bound Rac1 and Cdc42 then bind to and activate downstream effectors, such as p21-activated kinase 1 (PAK1).[1] Activated (phosphorylated) PAK1 subsequently modulates the activity of various proteins involved in regulating actin polymerization, leading to the formation of lamellipodia and filopodia, which are essential for cell migration.[1] this compound intervenes by inhibiting the GTP-bound forms of Rac1 and Cdc42, thereby blocking this entire signaling cascade.[1]

Quantitative Effects of this compound on Cell Migration and Cytoskeletal Dynamics

The inhibitory effects of this compound on cancer cell migration have been quantified in various prostate cancer cell lines.

Table 1: Inhibition of Prostate Cancer Cell Migration by this compound

| Cell Line | This compound Concentration (µM) | Inhibition of Migration (%) vs. EGF-stimulated control | Reference |

| 22Rv1 | 2 | Not specified | [1] |

| 5 | 72.1 | [1] | |

| 10 | 79.1 | [1] | |

| DU 145 | 2 | Not specified | [1] |

| 5 | 72.4 | [1] | |

| 10 | 91.4 | [1] | |

| PC-3 | 2 | Not specified | [1] |

| 5 | 60.9 | [1] | |

| 10 | 74.7 | [1] |

Data is presented as the percentage reduction in the number of migrated cells compared to cells stimulated with EGF alone.[1]

This compound's impact on the cytoskeleton is also evident through its effect on the ratio of filamentous actin (F-actin) to globular actin (G-actin). This compound treatment leads to a decrease in the F/G-actin ratio, indicating a disruption of actin polymerization.[1] This disruption manifests as a reduction in the formation of lamellipodia and filopodia.[1]

Detailed Experimental Protocols

To facilitate further research into this compound's function, this section provides detailed methodologies for key experiments.

Transwell Migration Assay

This assay is used to quantify the chemotactic migration of cells.

References

Unraveling the Molecular Targets of AZA1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular targets of AZA1, a potent small molecule inhibitor. The document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for target validation, and visualizes the associated signaling pathways and experimental workflows.

Core Molecular Targets: Rac1 and Cdc42

This compound is a potent dual inhibitor of two key members of the Rho family of small GTPases: Rac1 and Cdc42 .[1][2] These proteins act as molecular switches in a multitude of cellular processes. In their active, GTP-bound state, Rac1 and Cdc42 regulate critical cellular functions, including cytoskeleton organization, cell cycle progression, cell survival, and migration.[2] Dysregulation of Rac1 and Cdc42 activity is a hallmark of various cancers, including prostate cancer, where they contribute to tumor growth and progression.[1][2] this compound exerts its anti-cancer effects by specifically inhibiting the activation of Rac1 and Cdc42, thereby blocking their downstream signaling pathways.[1]

Quantitative Analysis of this compound's Effects

The following tables summarize the dose-dependent effects of this compound on prostate cancer cell lines as reported in key studies.

Table 1: Inhibition of Rac1 and Cdc42 Activity by this compound in 22Rv1 Prostate Cancer Cells

| This compound Concentration (µM) | Rac1 Activity Inhibition (%) | Cdc42 Activity Inhibition (%) |

| 2 | ~20% | ~55% |

| 5 | ~45% | ~65% |

| 10 | ~70% | ~80% |

| 20 | ~85% | ~90% |

Data are estimated from graphical representations in Zins K, et al. (2013).[3]

Table 2: Effect of this compound on Downstream Signaling Molecules in EGF-Stimulated 22Rv1 Prostate Cancer Cells (24-hour treatment)

| This compound Concentration (µM) | p-AKT (Ser473) Inhibition (%) | p-PAK1 (Thr423)/PAK2 (Thr402) Inhibition (%) | p-BAD (Ser112) Inhibition (%) |

| 2 | 20.8% | Not specified | Not specified |

| 5 | 39.3% | Not specified | Not specified |

| 10 | 62.5% | ~50% | ~30% |

Data sourced from Zins K, et al. (2013).[3][4]

Table 3: Effect of this compound on Prostate Cancer Cell Proliferation and Migration

| Cell Line | Assay | This compound Concentration (µM) | Effect |

| 22Rv1 | Proliferation (72h) | 2, 5, 10 | Dose-dependent reduction |

| DU 145 | Proliferation (72h) | 2, 5, 10 | Dose-dependent reduction |

| PC-3 | Proliferation (72h) | 2, 5, 10 | Dose-dependent reduction |

| 22Rv1 | Migration (24h) | 2, 5, 10 | Dose-dependent reduction |

| DU 145 | Migration (24h) | 2, 5, 10 | Dose-dependent reduction |

| PC-3 | Migration (24h) | 2, 5, 10 | Dose-dependent reduction |

Data sourced from Zins K, et al. (2013).[4]

Signaling Pathway of this compound Action

The inhibitory action of this compound on Rac1 and Cdc42 triggers a cascade of downstream events, ultimately leading to anti-cancer effects. The following diagram illustrates this signaling pathway.

References

- 1. A Rac1/Cdc42 GTPase-specific small molecule inhibitor suppresses growth of primary human prostate cancer xenografts and prolongs survival in mice [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Rac1/Cdc42 GTPase-Specific Small Molecule Inhibitor Suppresses Growth of Primary Human Prostate Cancer Xenografts and Prolongs Survival in Mice | PLOS One [journals.plos.org]

- 4. A Rac1/Cdc42 GTPase-Specific Small Molecule Inhibitor Suppresses Growth of Primary Human Prostate Cancer Xenografts and Prolongs Survival in Mice - PMC [pmc.ncbi.nlm.nih.gov]

AZA1: A Technical Guide to its Role in Inhibiting Cancer Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZA1 is a potent, cell-permeable dual inhibitor of the Rho GTPases, Rac1 and Cdc42. These small signaling G proteins are crucial regulators of various cellular processes, including cell cycle progression, cytoskeletal dynamics, and cell survival. In numerous cancer types, particularly prostate cancer, the signaling pathways governed by Rac1 and Cdc42 are frequently dysregulated, contributing to uncontrolled proliferation, migration, and invasion. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on key signaling pathways, and its efficacy in inhibiting cancer cell proliferation, with a primary focus on prostate cancer cell lines. This document details experimental protocols and presents quantitative data to support the role of this compound as a potential therapeutic agent in oncology.

Introduction

The Rho family of small GTPases, including Rac1 and Cdc42, act as molecular switches that cycle between an active GTP-bound state and an inactive GDP-bound state. Their activation is mediated by guanine nucleotide exchange factors (GEFs), which are often upregulated in cancer. Once activated, Rac1 and Cdc42 initiate downstream signaling cascades that are critical for cancer cell proliferation, survival, and metastasis.[1] this compound has been identified as a dual inhibitor of Rac1 and Cdc42, preventing their activation and subsequently blocking their downstream effects.[1][2] This guide will explore the molecular basis of this compound's anti-proliferative effects and provide the necessary technical details for its investigation in a research setting.

Mechanism of Action: Inhibition of Rac1 and Cdc42 Signaling

This compound exerts its anti-proliferative effects by directly inhibiting the activation of Rac1 and Cdc42.[1][2] This inhibition leads to the downregulation of key downstream effector pathways, primarily the p21-activated kinase (PAK) and the protein kinase B (AKT) signaling cascades.[3][4]

The Rac1/Cdc42-PAK-AKT Signaling Pathway

Activated Rac1 and Cdc42 bind to and activate PAKs, which in turn phosphorylate and activate AKT.[3] Activated AKT is a central node in cell survival signaling, promoting cell proliferation and inhibiting apoptosis by phosphorylating a variety of downstream targets, including the pro-apoptotic protein BAD (Bcl-2-associated death promoter).[3][4] Phosphorylation of BAD on serine 112 inhibits its pro-apoptotic function.[2]

By inhibiting Rac1 and Cdc42, this compound prevents the activation of PAK and AKT, leading to decreased phosphorylation of BAD and thereby promoting apoptosis.[3][4]

Quantitative Analysis of this compound's Anti-Proliferative Effects

The efficacy of this compound in inhibiting cancer cell proliferation has been demonstrated in various prostate cancer cell lines. The following tables summarize the key quantitative findings.

Table 1: Effect of this compound on Cancer Cell Proliferation

| Cell Line | Treatment | Observation | Reference |

| 22Rv1 | 2-10 µM this compound for up to 72h | Dose-dependent inhibition of cell proliferation. | [3] |

| DU 145 | 2-10 µM this compound for up to 72h | Dose-dependent inhibition of cell proliferation. | [3] |

| PC-3 | 2-10 µM this compound for up to 72h | Dose-dependent inhibition of cell proliferation. | [3] |

Note: Specific IC50 values for this compound are not explicitly stated in the primary literature, however, significant inhibition is observed in the low micromolar range.

Table 2: Effect of this compound on AKT Phosphorylation in 22Rv1 Cells

| This compound Concentration | Inhibition of p-AKT Levels (Ser473) | Reference |

| 2 µM | 20.8% | [3] |

| 5 µM | 39.3% | [3] |

| 10 µM | 62.5% | [3] |

Table 3: Effect of this compound on Cell Cycle and Apoptosis in 22Rv1 Cells

| Treatment | Effect on Cell Cycle | Effect on Apoptosis | Reference |

| 10 µM this compound for 24h | Increase in the sub-G0/G1 population. | Induction of apoptosis. | [5] |

Note: Detailed quantitative data for the distribution of cells in G0/G1, S, and G2/M phases, and specific percentages of early and late apoptotic cells are not fully detailed in the primary literature.

Experimental Protocols

This section provides detailed protocols for key experiments to assess the anti-proliferative effects of this compound.

Cell Viability and Proliferation Assay (WST-1)

This protocol is adapted for a 96-well plate format.

Materials:

-

Cancer cell lines (e.g., 22Rv1, DU 145, PC-3)

-

Complete culture medium

-

96-well plates

-

This compound stock solution (dissolved in DMSO)

-

WST-1 reagent

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and an untreated control.

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be >600 nm.

-

Calculate cell viability as a percentage of the untreated control.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to analyze DNA content.

Materials:

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

RNase A solution

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Culture cells in 6-well plates and treat with this compound (e.g., 10 µM for 24 hours).

-

Harvest cells by trypsinization, and collect by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cells in 1 mL of ice-cold 70% ethanol while gently vortexing, and fix for at least 2 hours at -20°C.[6]

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.[7]

-

Add PI to a final concentration of 50 µg/mL and incubate for 15 minutes in the dark.[7]

-

Analyze the samples on a flow cytometer.

Apoptosis Assay by Annexin V/PI Staining

This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Induce apoptosis in cells by treating with this compound for the desired time.

-

Harvest 1-5 x 10⁵ cells by centrifugation.

-

Wash the cells once with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.[5]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[5]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.[5]

-

Analyze the cells by flow cytometry within one hour.

Western Blotting for Phospho-PAK and Phospho-AKT

This protocol outlines the detection of phosphorylated proteins.

Materials:

-

RIPA buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Tris-buffered saline with 0.1% Tween 20 (TBST)

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies (anti-phospho-PAK, anti-phospho-AKT, anti-total PAK, anti-total AKT)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse cells in RIPA buffer.

-

Quantify protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane in 5% BSA in TBST for 1 hour at room temperature.[8]

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and detect the chemiluminescent signal.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion and Future Directions